molecular formula C26H16N2O8 B10890913 2'-[(3-Nitrobenzoyl)oxy][1,1'-biphenyl]-2-yl 3-nitrobenzoate

2'-[(3-Nitrobenzoyl)oxy][1,1'-biphenyl]-2-yl 3-nitrobenzoate

Cat. No.: B10890913
M. Wt: 484.4 g/mol
InChI Key: QUVKQMWIACYGSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate typically involves the esterification of 2-hydroxy-1,1’-biphenyl-2-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 2’-[(3-Aminobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-aminobenzoate.

    Substitution: Formation of 2-hydroxy-1,1’-biphenyl-2-carboxylic acid and 3-nitrobenzoic acid.

    Oxidation: Formation of biphenyl quinones.

Scientific Research Applications

2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The biphenyl core can intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds. This structural feature can enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C26H16N2O8

Molecular Weight

484.4 g/mol

IUPAC Name

[2-[2-(3-nitrobenzoyl)oxyphenyl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C26H16N2O8/c29-25(17-7-5-9-19(15-17)27(31)32)35-23-13-3-1-11-21(23)22-12-2-4-14-24(22)36-26(30)18-8-6-10-20(16-18)28(33)34/h1-16H

InChI Key

QUVKQMWIACYGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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